molecular formula C10H10N4O2 B1400271 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline CAS No. 959909-79-6

4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline

Cat. No. B1400271
M. Wt: 218.21 g/mol
InChI Key: MLZZWCHKOFFIBF-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline , also known by its chemical formula C<sub>9</sub>H<sub>8</sub>N<sub>4</sub>O<sub>2</sub> , is a synthetic organic compound. It belongs to the class of nitroanilines , which are aromatic compounds containing both a nitro group (-NO<sub>2</sub>) and an aniline group (-NH<sub>2</sub>) attached to the benzene ring. This compound exhibits interesting properties due to its unique molecular structure.



Synthesis Analysis

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline involves several steps. One common method is the reaction between 1-methyl-1H-pyrazol-4-ylamine (a pyrazole derivative) and 2-nitrobenzaldehyde (a nitroaromatic compound). The reaction proceeds under appropriate conditions, resulting in the formation of the target compound. Researchers have explored various synthetic routes to optimize yields and purity.



Molecular Structure Analysis

The molecular structure of 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline consists of a pyrazole ring , a nitro group , and an aniline group attached to a benzene ring. The nitrogen atoms in the pyrazole ring contribute to its aromaticity, while the nitro group imparts electron-withdrawing properties. The presence of the methyl group at position 1 of the pyrazole ring enhances its stability and reactivity.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nitration , reduction , and substitution reactions. For instance:



  • Nitration : The nitro group can undergo further nitration to form dinitro derivatives.

  • Reduction : Reduction of the nitro group yields the corresponding amino compound.

  • Substitution : The aniline group can undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Physical State : 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline exists as a colorless to yellow liquid or semi-solid .

  • Melting Point : The compound solidifies at a specific temperature.

  • Solubility : It is soluble in organic solvents like acetone, methanol, and dichloromethane.

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to light or heat.


Scientific Research Applications

  • Hydrogen-Bonded Structures : The molecule exhibits a polarized structure in its nitroaniline portion, forming hydrogen-bonded chains of rings, displaying interactions like N-H...O(carbonyl) and C-H...O(nitro) in the compound methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate. This observation is significant in understanding the molecular arrangement and interactions in crystallography (Portilla et al., 2007).

  • Intramolecular Hydrogen Bonding : Intramolecular hydrogen bonds in pyrazole derivatives have been shown to influence reductive cyclization processes, affecting the reactivity of the compounds. High-temperature requirements for these processes and the impact of these bonds on reactivity were discussed, proposing alternative synthesis methods like microwave irradiation (Szlachcic et al., 2020).

  • Synthesis and Characterization : The synthesis and characterization of various pyrazole derivatives, including substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones, from 2-nitroanilines, highlight the compound's role in synthesizing heterocyclic compounds. The preparation involved a stepwise approach, showcasing the compound's utility in complex synthetic procedures (Steger & Matuszczak, 2014).

  • Molecular Docking and Biological Evaluation : Pyrazole derivatives have been studied for their biological activity, including anticancer and antimicrobial properties. Synthesis followed by molecular docking studies helps in understanding the interaction of these compounds with biological targets, furthering the understanding of their therapeutic potential (Radhika et al., 2020).

  • Coordination Chemistry : The compound's derivatives have been used to synthesize coordination complexes, exploring the role of hydrogen bonding in self-assembly processes and investigating their antioxidant activities. This highlights its potential applications in designing new materials with specific properties (Chkirate et al., 2019).

Safety And Hazards


  • Warning : The compound poses risks of skin and eye irritation.

  • Hazard Statements : It may cause harm if ingested, inhaled, or absorbed through the skin.

  • Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.


Future Directions

Researchers should explore the compound’s potential applications, such as in pharmaceuticals, materials science, or organic synthesis. Investigating its biological activity and toxicity profiles will guide its safe and effective utilization.


properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-13-6-8(5-12-13)7-2-3-9(11)10(4-7)14(15)16/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZZWCHKOFFIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline

Synthesis routes and methods

Procedure details

4-Bromo-2-nitroaniline (1.0 g, 4.6 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 g, 5.1 mmol) were dissolved in 13 ml of DMA, placed under nitrogen, and heated to 80° C. A 2N aqueous solution of Na2CO3 was added, followed by PdCl2(dppf) dichloromethane adduct (0.076 g, 0.90 mmol). Reaction was stirred at 80° C. for 1 h and then cooled to rt, poured into 150 ml of water and extracted with EtOAc (3×), Combined organics were dried over anhydrous MgSO4, filtered, concentrated onto silica gel, and purified by flash chromatography using 0-50% EtOAc/hexanes. 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline was isolated as a bright orange solid (1.0 g, 99%). MS (ESI): 219 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0.076 g
Type
catalyst
Reaction Step Four
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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